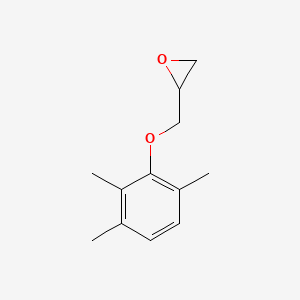
3-Cyano-4-methylthiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-4-methylthiophenol, also known as 3-CMT, is an organic compound with the molecular formula C8H7NOS. It is a yellow crystalline solid that is commonly used in scientific research for its unique properties.
Mecanismo De Acción
The mechanism of action of 3-Cyano-4-methylthiophenol involves its inhibition of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition by 3-Cyano-4-methylthiophenol leads to increased insulin sensitivity and glucose uptake. This mechanism has been extensively studied in vitro and in vivo, and has been found to be effective in improving glucose homeostasis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-4-methylthiophenol are primarily related to its inhibition of PTP1B. This inhibition leads to improved insulin sensitivity and glucose uptake, which can help to regulate blood glucose levels. Additionally, 3-Cyano-4-methylthiophenol has been found to have anti-inflammatory effects, which may also contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Cyano-4-methylthiophenol in lab experiments is its potent inhibition of PTP1B. This makes it a useful tool for studying insulin signaling and glucose homeostasis. However, there are some limitations to using 3-Cyano-4-methylthiophenol in lab experiments. For example, it has been found to be toxic to certain cell lines at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on 3-Cyano-4-methylthiophenol. One area of interest is its potential as a therapeutic agent for the treatment of type 2 diabetes. Further studies are needed to determine its efficacy and safety in human trials. Additionally, 3-Cyano-4-methylthiophenol may have potential applications in other areas of research, such as cancer therapy and inflammation. Further studies are needed to explore these potential applications.
Conclusion
In conclusion, 3-Cyano-4-methylthiophenol is a unique compound that has been extensively used in scientific research for its potent inhibition of PTP1B. Its potential as a therapeutic agent for the treatment of type 2 diabetes and other diseases is an area of active research. While there are limitations to using 3-Cyano-4-methylthiophenol in lab experiments, its unique properties make it a valuable tool for studying insulin signaling and glucose homeostasis. Further research is needed to explore its potential applications in other areas of research.
Métodos De Síntesis
The most common synthesis method for 3-Cyano-4-methylthiophenol involves the reaction of 4-methylthiophenol with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction yields 3-Cyano-4-methylthiophenol as a yellow crystalline solid with a yield of around 80%.
Aplicaciones Científicas De Investigación
3-Cyano-4-methylthiophenol has been extensively used in scientific research due to its unique properties. It has been found to be a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis. This inhibition leads to improved insulin sensitivity and glucose uptake, making 3-Cyano-4-methylthiophenol a potential therapeutic agent for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
2-methyl-5-sulfanylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-2-3-8(10)4-7(6)5-9/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGRCFHBEHMXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-methylthiophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2514681.png)
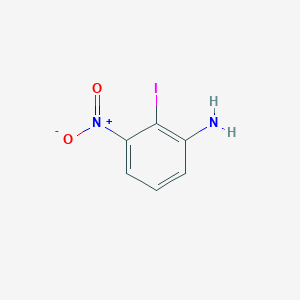
![Ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2514686.png)

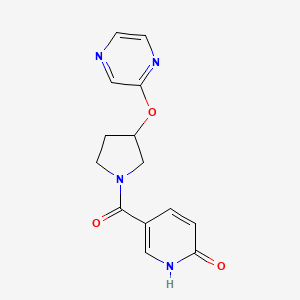
![6-(5-Chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2514693.png)
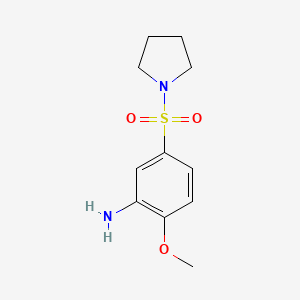
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2514695.png)
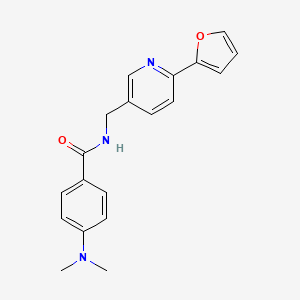
![(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2514698.png)
![5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2514699.png)
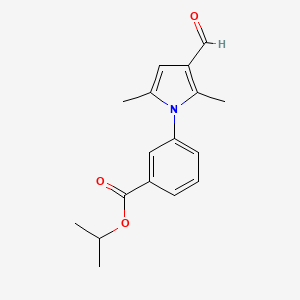
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2514702.png)
